The Chemical Landscape of Glycine-beta-muricholic Acid: A Technical Guide
The Chemical Landscape of Glycine-beta-muricholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (GβMCA) is a glycine-conjugated derivative of β-muricholic acid, a primary bile acid predominantly found in mice.[1] As an intestine-selective antagonist of the farnesoid X receptor (FXR), GβMCA has garnered significant interest in the scientific community for its potential therapeutic applications in metabolic diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of GβMCA, with a focus on experimental protocols and relevant signaling pathways.
Chemical Structure and Properties
Glycine-beta-muricholic acid is chemically known as N-[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]glycine.[2] It is formed through the conjugation of the carboxyl group of β-muricholic acid with the amino group of glycine. This conjugation significantly increases the amphipathic nature of the molecule, influencing its biological activity and distribution.
Below is a 2D representation of the chemical structure of Glycine-beta-muricholic Acid:
Physicochemical and Identification Data
The following table summarizes key quantitative data and identifiers for Glycine-beta-muricholic Acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₃NO₆ | [2][3] |
| Molecular Weight | 465.62 g/mol | [2] |
| CAS Number | 66225-78-3 | [2][3] |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [4] |
| Synonyms | N-[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]glycine, Glyco-β-muricholic acid, GβMCA | [2][3] |
| SMILES | O=C(O)CNC(=O)CCC(C)C1CCC2C3C(O)C(O)C4CC(O)CCC4(C)C3CCC12C | [2] |
| InChI | InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1 | [2][3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Synthesis of Glycine-conjugated Bile Acids
A well-established and efficient method for the synthesis of glycine-conjugated bile acids, including GβMCA, utilizes the peptide coupling reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This one-step procedure offers high yields and purity.
Materials:
-
β-muricholic acid
-
Ethyl glycinate (B8599266) hydrochloride
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Ethyl acetate (B1210297)
-
Water
-
0.5 N HCl
-
Ethanol
Procedure:
-
Prepare a suspension of ethyl glycinate hydrochloride (7 mmol) in ethyl acetate (70 ml) containing triethylamine (1 ml). Stir the mixture at 25°C for 30 minutes.
-
To this suspension, add β-muricholic acid (5 mmol) and EEDQ (7 mmol).
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the solution with water (20 ml).
-
Acidify the mixture with 0.5 N HCl.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
The crude Glycine-beta-muricholic acid ethyl ester can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Saponify the ethyl ester to yield the final product, Glycine-beta-muricholic Acid.
Analysis by HPLC-MS/MS
The quantification of Glycine-beta-muricholic Acid in biological matrices such as plasma is typically performed using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5]
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Vortex the mixture briefly.
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the sample again and then centrifuge at 4200 rpm for 10 minutes.[4]
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in 200 µL of 35% methanol (B129727) in water for analysis.[4]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Shimadzu Shim-pack XR-ODS (4.6 x 50 mm, 2.2 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Optimized for separation of bile acids (specific gradient to be developed based on the system) |
| Flow Rate | ~0.5 mL/min |
| Injection Volume | 2-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
The following diagram illustrates a general workflow for the HPLC-MS/MS analysis of GβMCA.
Biological Activity and Signaling Pathway
Glycine-beta-muricholic acid is a potent and selective antagonist of the farnesoid X receptor (FXR) in the intestine.[1] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.
Upon binding of its natural ligands (bile acids), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
GβMCA exerts its biological effects by inhibiting the activation of intestinal FXR. This antagonism leads to a downstream cascade of events, including the modulation of the FXR-ceramide axis.[6] By inhibiting intestinal FXR signaling, GβMCA has been shown to reduce the expression of genes involved in ceramide synthesis.[1] This, in turn, can lead to beneficial metabolic effects, such as improved insulin (B600854) sensitivity and amelioration of nonalcoholic steatohepatitis (NASH).[4][6]
The following diagram illustrates the antagonistic action of Glycine-beta-muricholic Acid on the intestinal FXR signaling pathway.
Conclusion
Glycine-beta-muricholic acid represents a fascinating molecule with significant potential in the realm of metabolic disease research and drug development. Its well-defined chemical structure and selective antagonism of the intestinal FXR signaling pathway make it a valuable tool for investigating the intricate roles of bile acids in physiology and pathophysiology. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of GβMCA, enabling further exploration of its therapeutic promise.
References
- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
